1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester is a complex organic compound with a unique structure. It is part of the naphthalenesulfonic acid family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a diazo group, which imparts unique reactivity and properties.
Preparation Methods
The synthesis of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester involves multiple steps, including esterification, coupling, and diazotization reactions. The general synthetic route can be summarized as follows:
Esterification: The starting material, 1-naphthalenesulfonic acid, is esterified with 2-methoxyethanol in the presence of a strong acid catalyst to form the corresponding ester.
Coupling: The ester is then coupled with a diazonium salt, which is prepared by diazotizing an aromatic amine with nitrous acid.
Diazotization: The final step involves the diazotization of the coupled product to introduce the diazo group, resulting in the formation of the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazo group to an amino group.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo dyes and other complex organic molecules.
Biology: The compound is used in biochemical assays and as a labeling reagent for studying biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester involves the interaction of the diazo group with various molecular targets. The diazo group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in labeling and modifying biological molecules.
Comparison with Similar Compounds
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester can be compared with other similar compounds, such as:
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-4,1-phenylene ester: This compound has a similar structure but contains a thiodi-4,1-phenylene ester group instead of a 2-methoxyethyl ester group.
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4,4’-methylenebis [2- [ (4-hydroxyphenyl)methyl]-3,6-dimethylphenol]: This compound has a more complex ester group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific ester group, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
CAS No. |
42372-33-8 |
---|---|
Molecular Formula |
C13H12N2O5S |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
2-diazonio-5-(2-methoxyethoxysulfonyl)naphthalen-1-olate |
InChI |
InChI=1S/C13H12N2O5S/c1-19-7-8-20-21(17,18)12-4-2-3-10-9(12)5-6-11(15-14)13(10)16/h2-6H,7-8H2,1H3 |
InChI Key |
WUZMSQZOWVFNTO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.